![molecular formula C27H24F5N5O3 B605921 Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl- CAS No. 1554458-53-5](/img/structure/B605921.png)
Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-
Descripción general
Descripción
BAY 12-17389 is an inhibitor of monopolar spindle 1 (Mps1 or TTK; IC50 = 0.27 nM), a serine/threonine/tyrosine kinase involved in cell division. It is orally bioavailable and, through its effects on Mps1, inactivates the spindle assembly checkpoint, accelerates mitosis, and causes chromosomal misalignment and missegregation. BAY 12-17389 induces cell death in Mps1-overexpressing cancer cells and improves efficacy of paclitaxel in tumor therapy.
BAY1217389 is an orally bioavailable, selective inhibitor of the serine/threonine kinase monopolar spindle 1 (Mps1, TTK), with potential antineoplastic activity. Upon administration, the Mps1 inhibitor BAY 1217389 selectively binds to and inhibits the activity of Mps1. This inactivates the spindle assembly checkpoint (SAC), accelerates mitosis, causes chromosomal misalignment and missegregation, and mitotic checkpoint complex destabilization. This induces cell death in Mps1-overexpressing cancer cells.
Aplicaciones Científicas De Investigación
Combination Therapy with Paclitaxel
BAY1217389, a Monopolar spindle 1 (MPS1) kinase inhibitor, has been studied in combination with paclitaxel . This combination was assessed using a novel randomized continuous reassessment method (rCRM) to improve dose determination .
Dose Determination
The study aimed to determine the safety, establish the maximum tolerated dose (MTD), and evaluate the pharmacokinetic profiles for both compounds . The MTD of BAY was established at 64 mg twice daily with paclitaxel .
Treatment of Solid Tumors
Patients with solid tumors were randomized to receive oral BAY (twice daily 2-days-on/5-days-off) with weekly paclitaxel (90 mg/m2) or paclitaxel monotherapy in cycle 1 .
Toxicity Assessment
The main dose-limiting toxicities were hematologic toxicities (55.6%). Other common toxicities were nausea (45.3%), fatigue (41.3%), and diarrhea (40.0%) .
Treatment Efficacy
Overall confirmed responses were seen in 31.6% of evaluable patients .
Pharmacokinetic Interaction
The study was designed to evaluate the pharmacokinetic interaction between BAY 1217389 and paclitaxel .
Mecanismo De Acción
Target of Action
BAY1217389 is a potent and highly selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase . MPS1 is a serine-threonine kinase, which functions as a core component of the spindle-assembly checkpoint (SAC), a key surveillance mechanism that monitors the attachment of spindle microtubules to the kinetochores of the chromosomes during pro-metaphase .
Mode of Action
BAY1217389 competitively binds in the ATP site of MPS1 kinase . By inhibiting MPS1, BAY1217389 inactivates the SAC, forcing cells into mitosis even in the presence of insufficient kinetochore attachment . This results in severe chromosomal missegregation, leading to mitotic catastrophe and cell death .
Biochemical Pathways
The inhibition of MPS1 by BAY1217389 accelerates progression of cells through mitosis, eventually resulting in severe chromosomal missegregation . This leads to a failure of cells to arrest in mitosis in response to anti-mitotic drugs . Consequently, the combination of microtubule-interfering agents and MPS1 inhibition strongly increases chromosomal segregation errors and cell death .
Pharmacokinetics
BAY1217389 has a favorable pharmacokinetic profile with a high volume of distribution, long-terminal half-lives, and low blood clearance . The maximum tolerated dose (MTD) of BAY1217389 was established at 64 mg twice daily with paclitaxel .
Result of Action
The main dose-limiting toxicities of BAY1217389 were hematologic toxicities . Other common toxicities were nausea, fatigue, and diarrhea . Overall confirmed responses were seen in 31.6% of evaluable patients . The combination of bay1217389 with paclitaxel was associated with considerable toxicity without a therapeutic window .
Action Environment
The action of BAY1217389 can be influenced by environmental factors such as the presence of other drugs. For instance, BAY1217389 synergizes with paclitaxel . This combination showed synergism, even in paclitaxel-resistant settings . It was also predicted to add a significant potential for overlapping toxicity .
Propiedades
IUPAC Name |
N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEILUNVMHVMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl- | |
CAS RN |
1554458-53-5 | |
Record name | BAY-1217389 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-1217389 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.